Phenol, 2-[(4-aminophenyl)azo]-4-methyl-
Description
Phenol, 2-[(4-aminophenyl)azo]-4-methyl- (CAS: 63216-98-8) is an azo dye derivative characterized by a phenol backbone substituted with a methyl group at the 4-position and a 4-aminophenylazo group at the 2-position. Its molecular formula is C₁₃H₁₃N₃O, with a molecular weight of 227.267 g/mol and a logP value of 2.89, indicating moderate lipophilicity . Azo compounds like this are widely used in dyes, pharmaceuticals, and materials science due to their chromophoric properties and structural versatility. The presence of the amino group (-NH₂) on the phenyl ring enhances electron-donating capabilities, influencing reactivity and interactions in biological or chemical systems .
Properties
IUPAC Name |
2-[(4-aminophenyl)diazenyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-2-7-13(17)12(8-9)16-15-11-5-3-10(14)4-6-11/h2-8,17H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDVITSLUNFSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067129 | |
| Record name | Phenol, 2-[(4-aminophenyl)azo]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25717-11-7 | |
| Record name | 2-[2-(4-Aminophenyl)diazenyl]-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25717-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(2-(4-aminophenyl)diazenyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025717117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-[2-(4-aminophenyl)diazenyl]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-[(4-aminophenyl)azo]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(4-aminophenyl)azo]-4-methyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of phenol to produce nitrophenol, which is then reduced to aminophenol. The aminophenol undergoes diazotization to form a diazonium salt, which is subsequently coupled with another phenol derivative to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[(4-aminophenyl)azo]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like nitric acid, bromine, and alkyl halides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, halogen, or alkyl derivatives.
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
Phenol, 2-[(4-aminophenyl)azo]-4-methyl- can be effectively analyzed using reverse phase HPLC techniques. The method employs a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility. This technique is scalable for preparative separation and is suitable for pharmacokinetic studies, allowing for the isolation of impurities and enhancing the purity of samples .
Dye Manufacturing
Colorant Production
This compound is significant in the production of azo dyes, particularly for coloring keratin fibers such as hair. It participates in oxidation dye reactions where developer substances react with coupler substances in the presence of oxidizing agents. The resulting colorants are crucial in the cosmetic industry for hair dye formulations .
Case Study: Hair Dye Formulations
In a study on hair dye formulations, phenol derivatives including 2-[(4-aminophenyl)azo]-4-methyl- were evaluated for their effectiveness in providing stable and vibrant colors. The formulations demonstrated not only aesthetic appeal but also compatibility with hair fibers without causing significant damage .
Drug Development
The compound is being explored for its potential use in drug development due to its structural properties that allow interaction with biological targets. Studies have indicated that phenolic compounds can exhibit anti-cancer properties when modified appropriately. Research is ongoing to synthesize derivatives that enhance efficacy and reduce toxicity .
Case Study: Anticancer Activity
A study investigated the anticancer activity of metal complexes formed with phenolic azo derivatives, including phenol, 2-[(4-aminophenyl)azo]-4-methyl-. The results demonstrated that these complexes could induce apoptosis in cancer cells through redox processes, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Phenol, 2-[(4-aminophenyl)azo]-4-methyl- involves its ability to form stable azo bonds, which can interact with various molecular targets. The compound can undergo electron transfer reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and structures, making the compound useful in various applications .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Positional Isomerism: The positional isomer Phenol, 4-[(4-aminophenyl)azo]-3-methyl- differs only in the methyl group’s placement (3- vs. 4-position), which alters steric hindrance and electronic distribution. This affects chromatographic retention and reactivity .
- Substituent Effects: Replacing the amino group with chlorine (Phenol, 2-[(4-chlorophenyl)azo]-4-methyl-) increases molecular weight and lipophilicity (logP ~3.5 estimated), enhancing stability but reducing electron-donating capacity .
- Biological Activity: Unlike azo compounds, 2-(4-aminophenyl)benzothiazoles exhibit potent antitumor activity via cytochrome P450 1A1-mediated bioactivation. This highlights the role of heterocyclic systems in pharmacological activity compared to azo-linked analogs .
Reactivity and Functional Group Influence
- Methyl vs. Methoxy Groups: Studies on phenol derivatives show that methyl groups enhance thermal and chemical reactivity (e.g., in cracking reactions) compared to methoxy groups. For example, Phenol, 4-methyl- exhibits an 89.20% conversion yield in thermal cracking, whereas methoxy-substituted phenols show reduced reactivity (~59.87%) . This suggests that the methyl group in Phenol, 2-[(4-aminophenyl)azo]-4-methyl- may improve its stability in high-temperature applications.
- Amino Group Reactivity: The 4-aminophenyl group facilitates electron donation, making the compound susceptible to electrophilic substitution reactions. This contrasts with nitro-substituted analogs (e.g., Phenol, 4-[(4-nitrophenyl)azo]-3-methyl-), where electron-withdrawing nitro groups reduce reactivity but enhance dye fastness .
Q & A
Q. What are the standard synthetic routes for preparing Phenol, 2-[(4-aminophenyl)azo]-4-methyl-?
The synthesis typically involves diazonium coupling reactions. Azo compounds are formed by reacting 4-aminophenyl diazonium salts with phenolic derivatives (e.g., 4-methylphenol) under controlled pH (8–10) and low-temperature conditions (0–5°C) to stabilize the diazonium intermediate. Purification is achieved via recrystallization using ethanol or methanol . Key parameters include:
- Reagent Ratios : 1:1 molar ratio of diazonium salt to phenolic substrate.
- Reaction Time : 1–3 hours for coupling completion.
- Yield Optimization : Adjusting pH and temperature to minimize side products like bis-azo compounds.
Q. How can spectroscopic methods confirm the structure of this compound?
A combination of techniques is required:
- UV-Vis Spectroscopy : Identifies the azo chromophore (λmax ~450–500 nm) and phenolic group (λmax ~270–300 nm) .
- FTIR : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (N=N stretch), and ~1500 cm⁻¹ (aromatic C=C) .
- NMR : ¹H NMR shows aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). 13C NMR confirms substitution patterns on the benzene rings .
Q. What crystallographic methods are used to resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths, angles, and torsion angles. For example:
- Key Parameters : Azo bond length (~1.25 Å) and dihedral angles between aromatic rings (often 10–30°) .
- Data Interpretation : Use R-factor (<0.05) and residual electron density maps to validate structural accuracy .
Advanced Research Questions
Q. How does Phenol, 2-[(4-aminophenyl)azo]-4-methyl- interact with biological macromolecules?
The compound’s azo and phenolic groups enable interactions via:
- Hydrogen Bonding : Between phenolic -OH and protein residues (e.g., serine, tyrosine).
- π-Stacking : Aromatic rings align with nucleic acid bases or hydrophobic protein pockets.
- Redox Activity : Azo groups may undergo enzymatic reduction, releasing aromatic amines.
Experimental Design : Use fluorescence quenching assays or molecular docking simulations to map binding sites .
Q. What challenges arise in studying the compound’s solubility and stability?
Q. How can contradictory spectral data from different research groups be resolved?
Discrepancies in UV-Vis or NMR data often stem from:
Q. What advanced techniques elucidate its electrochemical behavior?
- Cyclic Voltammetry (CV) : Identifies redox peaks for the azo group (reduction at −0.5 to −0.8 V vs. Ag/AgCl).
- Differential Pulse Voltammetry (DPV) : Enhances resolution for overlapping redox processes .
Q. How does substituent positioning affect reactivity in derivatives?
Compare derivatives using:
- Hammett Constants : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity.
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
